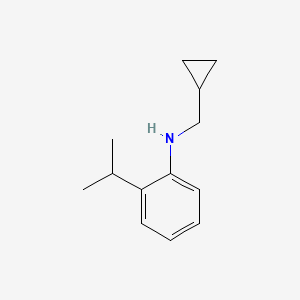

N-(cyclopropylmethyl)-2-(propan-2-yl)aniline

CAS No.:

Cat. No.: VC16213898

Molecular Formula: C13H19N

Molecular Weight: 189.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H19N |

|---|---|

| Molecular Weight | 189.30 g/mol |

| IUPAC Name | N-(cyclopropylmethyl)-2-propan-2-ylaniline |

| Standard InChI | InChI=1S/C13H19N/c1-10(2)12-5-3-4-6-13(12)14-9-11-7-8-11/h3-6,10-11,14H,7-9H2,1-2H3 |

| Standard InChI Key | GKOFMMDUOUBYOJ-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)C1=CC=CC=C1NCC2CC2 |

Introduction

N-(cyclopropylmethyl)-2-(propan-2-yl)aniline is an organic compound belonging to the aniline derivatives. It features a cyclopropylmethyl group attached to the nitrogen atom and a propan-2-yl group on the benzene ring. This compound is of interest due to its unique structural properties and potential applications in medicinal chemistry and materials science.

Spectroscopic Analysis

Structural analysis techniques such as nuclear magnetic resonance spectroscopy (NMR) and high-resolution mass spectrometry (HRMS) are commonly used to confirm its identity and purity.

Synthesis and Preparation

The synthesis of N-(cyclopropylmethyl)-2-(propan-2-yl)aniline typically involves two main steps: cyclopropylmethylation and isopropylation. Continuous flow reactors may be employed to scale up the synthesis process, improving mixing and heat transfer to optimize reaction conditions and maximize yield while minimizing by-products.

Applications and Research Findings

N-(cyclopropylmethyl)-2-(propan-2-yl)aniline has several scientific applications, particularly in medicinal chemistry where it interacts with specific biological targets such as enzymes or receptors. The presence of both cyclopropylmethyl and propan-2-yl groups enhances its binding affinity and selectivity towards these targets.

Hazards Identification

While specific safety data for N-(cyclopropylmethyl)-2-(propan-2-yl)aniline is limited, compounds with similar structures may pose risks such as skin and eye irritation and respiratory tract irritation. Handling should follow standard laboratory safety protocols.

Storage and Disposal

Long-term storage should be in a cool, dry place away from oxidizing agents. Disposal should follow local regulations for hazardous waste.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume